Angiotensin II, sar(1)-aza-val(3)-ile(8)-
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Overview
Description
Angiotensin II, sar(1)-aza-val(3)-ile(8)-, is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. The synthesis method of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves the replacement of valine with aza-valine and isoleucine with isovaline. This modification enhances the biological activity and stability of the peptide, making it a valuable tool for scientific research.
Mechanism of Action
Angiotensin II, sar(1)-aza-val(3)-ile(8)- binds to the angiotensin II receptor type 1 (AT1 receptor) and activates a signaling pathway that leads to vasoconstriction, sodium retention, and aldosterone secretion. This results in an increase in blood pressure and fluid volume in the body.
Biochemical and Physiological Effects:
Angiotensin II, sar(1)-aza-val(3)-ile(8)- has several biochemical and physiological effects, including vasoconstriction, stimulation of aldosterone secretion, and activation of the sympathetic nervous system. It also plays a role in regulating electrolyte balance, inflammation, and oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using angiotensin II, sar(1)-aza-val(3)-ile(8)- in lab experiments include its high potency, stability, and selectivity for the AT1 receptor. However, its high cost and limited availability can be a limitation for some researchers.
Future Directions
There are several future directions for the use of angiotensin II, sar(1)-aza-val(3)-ile(8)- in scientific research. These include the development of novel drugs that target the renin-angiotensin system, the study of the role of angiotensin II in the pathogenesis of cardiovascular and renal diseases, and the exploration of new therapeutic targets for the treatment of hypertension and related disorders.
In conclusion, angiotensin II, sar(1)-aza-val(3)-ile(8)- is a valuable tool for scientific research that has been used extensively to study the mechanism of action and physiological effects of angiotensin II. Its high potency, stability, and selectivity for the AT1 receptor make it an ideal candidate for the development of novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders. Further research is needed to explore its potential in these areas and to identify new therapeutic targets for the treatment of related disorders.
Synthesis Methods
The synthesis of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves solid-phase peptide synthesis using Fmoc chemistry. The modified amino acids are incorporated into the peptide chain using standard coupling reagents and protocols. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure and homogeneous peptide.
Scientific Research Applications
Angiotensin II, sar(1)-aza-val(3)-ile(8)- has been widely used in scientific research to study the mechanism of action and physiological effects of angiotensin II. It is also used as a tool to develop novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders.
Properties
116370-31-1 | |
Molecular Formula |
C44H70N14O10 |
Molecular Weight |
955.1 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-propan-2-ylcarbamoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C44H70N14O10/c1-8-26(6)36(42(66)67)55-39(63)33-12-10-18-57(33)41(65)32(20-28-21-48-23-50-28)52-40(64)35(24(2)3)54-37(61)31(19-27-13-15-29(59)16-14-27)53-44(68)58(25(4)5)56-38(62)30(51-34(60)22-47-7)11-9-17-49-43(45)46/h13-16,21,23-26,30-33,35-36,47,59H,8-12,17-20,22H2,1-7H3,(H,48,50)(H,51,60)(H,52,64)(H,53,68)(H,54,61)(H,55,63)(H,56,62)(H,66,67)(H4,45,46,49)/t26-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChI Key |
PAPVQRBXVALXFL-OODLLKOCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
116370-31-1 | |
synonyms |
1-sarcosyl-3-azavalyl-8-isoleucine angiotensin II angiotensin II, 1-sarcosyl-3-azavalyl-8-isoleucine- angiotensin II, Sar(1)-aza-Val(3)-Ile(8)- Sar(1)-aza-Val(3)-Ile(8)-angiotensin II SVI-angiotensin II |
Origin of Product |
United States |
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